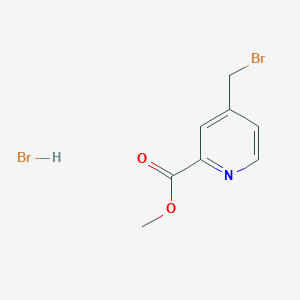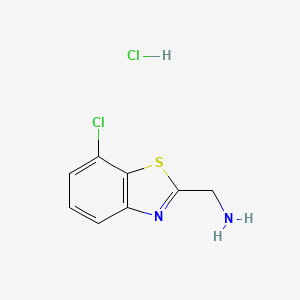![molecular formula C17H23N3O5 B6600076 tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate CAS No. 1803567-28-3](/img/structure/B6600076.png)
tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate: is a complex organic compound with a molecular weight of 349.39 g/mol. It is known for its unique structural features, including a morpholine ring, a phenyl group, and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate typically involves multiple steps. One common method includes the reaction of phenylformohydrazine with morpholine-4-carboxylic acid tert-butyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: Research is ongoing to explore its use as a precursor for pharmaceuticals and therapeutic agents. Industry: It can be employed in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group can engage in π-π stacking interactions, while the morpholine ring can form hydrogen bonds with biological targets. These interactions can modulate biological processes and lead to desired therapeutic outcomes.
Comparación Con Compuestos Similares
Morpholine-4-carboxylic acid tert-butyl ester: Similar core structure but lacks the phenylformohydrazido group.
Phenylformohydrazine: Similar phenyl group but lacks the morpholine and tert-butyl groups.
Tert-butylhydrazine: Similar tert-butyl group but lacks the morpholine and phenylformohydrazido groups.
Uniqueness: The combination of the morpholine ring, phenyl group, and tert-butyl group in tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate provides unique chemical and biological properties that distinguish it from similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Propiedades
IUPAC Name |
tert-butyl 3-(benzamidocarbamoyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-17(2,3)25-16(23)20-9-10-24-11-13(20)15(22)19-18-14(21)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBCEUCIQKNZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)NNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid](/img/structure/B6599995.png)
![2-[(4S)-5'-amino-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl]-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide](/img/structure/B6600000.png)


![6-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6600027.png)

![[(3R,5S)-5-(2-methoxy-2-oxoethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]azanium;chloride](/img/structure/B6600040.png)

![[(2S,4S)-4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B6600061.png)


![tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B6600079.png)
![2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B6600087.png)

